Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 6-ethoxy-4,5-dihydro-2H-indazole
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in modern drug discovery.[1][2] Its structural versatility and ability to form key interactions with a multitude of biological targets have cemented its importance in the development of novel therapeutics.[3][4] Marketed drugs such as the anti-cancer agent pazopanib (a 2H-indazole) and the antiemetic granisetron (a 1H-indazole) underscore the clinical significance of this core structure.[2][5]
This guide focuses on a specific, synthetically accessible derivative: 6-ethoxy-4,5-dihydro-2H-indazole . The dihydro-indazole core retains key electronic features of the parent indazole while providing a three-dimensional structure that can be advantageous for fitting into specific protein binding pockets. The 6-ethoxy substituent is of particular interest as it can modulate physicochemical properties such as lipophilicity and metabolic stability, and act as a hydrogen bond acceptor, potentially enhancing target affinity and pharmacokinetic profiles.
Part 1: Core Molecular Attributes and Structural Elucidation
The nomenclature of indazoles is complicated by tautomerism, with the 1H- and 2H-isomers being the most common.[1][4] While the CAS database assigns a number to the 1H tautomer, the 2H-indazole scaffold is a prominent feature in many biologically active compounds. This guide will focus on the synthesis and potential applications of the 2H-tautomer.
Table 1: Core Attributes of 6-ethoxy-4,5-dihydro-indazole
| Attribute | Value | Source / Note |
|---|---|---|
| Chemical Name | 6-ethoxy-4,5-dihydro-2H-indazole | |
| CAS Number | 79208-69-8 | [6] (Assigned to the 1H-tautomer) |
| Molecular Formula | C₉H₁₂N₂O | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| Canonical SMILES | CCOC1=CC2=C(CNN=C2)CC1 | (Represents the 2H-tautomer) |
The structure consists of a cyclohexene ring fused to a pyrazole ring, with an ethoxy group attached at the 6-position of the bicyclic system.
Part 2: A Proposed Synthetic Pathway and Mechanistic Rationale
The synthesis of substituted 4,5-dihydro-2H-indazoles is a well-established field in organic chemistry.[7] A common and effective strategy involves the condensation of a β-dicarbonyl equivalent (derived from a substituted cyclohexanone) with hydrazine. This approach offers a direct route to the desired heterocyclic core.
Proposed Synthetic Workflow
The proposed synthesis begins with the commercially available starting material, 4-ethoxycyclohexanone. The key steps are formylation followed by cyclocondensation.
Caption: Proposed two-step synthesis of 6-ethoxy-4,5-dihydro-2H-indazole.
Causality and Experimental Choices
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Formylation: The reaction of 4-ethoxycyclohexanone with ethyl formate in the presence of a strong base like sodium hydride (NaH) generates the enolate, which then attacks the formyl ester. This Claisen condensation-type reaction introduces the second carbonyl group (as an enolate salt), creating the necessary 1,3-dicarbonyl motif for cyclization. Toluene is a suitable non-polar solvent for this step.
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Cyclocondensation: The addition of hydrazine hydrate to the formylated intermediate in a protic solvent like ethanol, often with an acid catalyst like acetic acid, initiates the cyclization. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups, followed by an intramolecular condensation with the second carbonyl and subsequent dehydration to form the stable pyrazole ring. Refluxing provides the necessary energy to drive the dehydration and ring closure to completion.
Detailed Experimental Protocol
Step 1: Synthesis of Sodium 2-oxo-5-ethoxycyclohexane-1-carbaldehyde
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene under a nitrogen atmosphere at 0°C, add a solution of 4-ethoxycyclohexanone (1.0 eq.) in toluene dropwise.
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Allow the mixture to stir at 0°C for 30 minutes.
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Add ethyl formate (1.5 eq.) dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the intermediate sodium salt, which can be used in the next step without further purification.
Step 2: Synthesis of 6-ethoxy-4,5-dihydro-2H-indazole
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Suspend the sodium salt intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (1.1 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-ethoxy-4,5-dihydro-2H-indazole.
Part 3: Applications in Drug Discovery and Research
The dihydroindazole scaffold is a cornerstone in the design of anti-inflammatory agents.[8][9] Many derivatives have been synthesized and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in pain and inflammation.
The rationale for investigating 6-ethoxy-4,5-dihydro-2H-indazole stems from established structure-activity relationships within this class of compounds. The core structure provides the necessary template for binding, while the ethoxy substituent can probe specific interactions within the target's active site.
Caption: Logic flow from a privileged scaffold to a drug candidate.
The introduction of the 6-ethoxy group serves several strategic purposes in drug design:
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Modulation of Lipophilicity: It can fine-tune the compound's LogP value, impacting its solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups, potentially increasing the compound's half-life.
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with amino acid residues in a target protein's binding site, thereby increasing binding affinity and selectivity.
Part 4: Physicochemical and Computational Data
Computational models provide valuable insights into the drug-like properties of a molecule before its synthesis. The following data, calculated for the 1H-tautomer, offers a baseline for understanding the compound's likely physicochemical profile.[6]
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 37.91 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable. |
| LogP (Octanol-Water Partition Coeff.) | 1.73 | Measures lipophilicity. Affects solubility, absorption, and distribution. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond, influencing target binding and solubility. |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond, crucial for target interaction. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. Fewer rotatable bonds often lead to better oral bioavailability. |
These predicted values suggest that 6-ethoxy-4,5-dihydro-indazole possesses favorable drug-like properties, falling within the typical ranges for orally bioavailable small molecules, making it a compelling target for synthesis and further investigation.
References
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